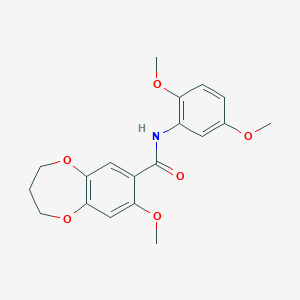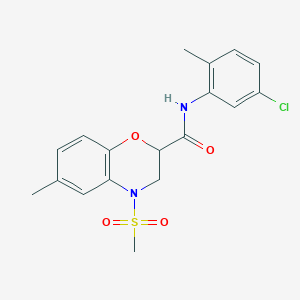
2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a synthetic compound that features a unique combination of a cyclohexyl group, an imidazole ring, and a fluorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the imidazole derivative.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the imidazole derivative with a thiol compound under basic conditions.
Formation of the Fluorophenylacetamide Moiety: The final step involves the acylation of the imidazole derivative with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline derivative.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for hydrogenation.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogenating agents like bromine or chlorine.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Saturated imidazoline derivatives.
Substitution: Nitro or halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to the presence of the imidazole ring, which is known for its biological activity.
Materials Science: The unique combination of functional groups in this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe to study the interactions of imidazole-containing molecules with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand for metal ions, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is unique due to the presence of the cyclohexyl group and the sulfanyl linkage, which are not commonly found in other imidazole-containing compounds. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H20FN3OS |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C17H20FN3OS/c18-13-6-8-14(9-7-13)20-16(22)12-23-17-19-10-11-21(17)15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,20,22) |
InChI Key |
AVBCVQCATNFSNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzamide](/img/structure/B11239572.png)
![7-methyl-N-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11239590.png)
![N-(4-ethoxyphenyl)-3-{[2-methyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}propanamide](/img/structure/B11239599.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B11239601.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B11239609.png)
![2-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide](/img/structure/B11239615.png)


![N-(3-fluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11239640.png)
![4-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B11239648.png)


![N-(3-acetylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11239660.png)
![2'-(2-methoxyethyl)-1'-oxo-N-(o-tolyl)-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11239662.png)
